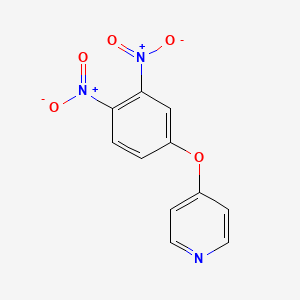

4-(3,4-Dinitrophenoxy)-pyridine

説明

4-(3,4-Dinitrophenoxy)-pyridine is a pyridine derivative featuring a phenoxy substituent with nitro groups at the 3- and 4-positions. Pyridine derivatives are widely studied for their electronic, pharmacological, and material science applications due to their tunable substituent effects. The presence of electron-withdrawing nitro groups in 4-(3,4-Dinitrophenoxy)-pyridine likely enhances its electrophilicity and reactivity, making it a candidate for use in synthetic intermediates or energetic materials.

特性

分子式 |

C11H7N3O5 |

|---|---|

分子量 |

261.19 g/mol |

IUPAC名 |

4-(3,4-dinitrophenoxy)pyridine |

InChI |

InChI=1S/C11H7N3O5/c15-13(16)10-2-1-9(7-11(10)14(17)18)19-8-3-5-12-6-4-8/h1-7H |

InChIキー |

GCCZLTOKTCBSJC-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1OC2=CC=NC=C2)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

2-Hydroxy-3,5-dinitropyridine (CAS 2980-33-8)

- Molecular Formula : C₅H₃N₃O₅

- Molecular Weight : 185.1 g/mol

- Key Properties : Melting point 176–178°C; UN 2811 safety classification (toxic solids) .

- Comparison: Unlike 4-(3,4-Dinitrophenoxy)-pyridine, this compound has nitro groups directly on the pyridine ring and a hydroxyl group. This compound may exhibit stronger intermolecular interactions compared to the target compound.

4-(4-Nitrophenoxy)-pyridine (CAS 4783-83-9)

- Molecular Formula : C₁₁H₈N₂O₃

- Molecular Weight : 216.19 g/mol

- Key Properties : Boiling point 345°C; solid form; hazard warnings include skin/eye irritation (H315-H319) .

- Comparison: The single nitro group on the phenoxy ring results in weaker electron-withdrawing effects compared to the dinitro substitution in the target compound. This structural difference may reduce electrophilicity and reactivity, making 4-(4-nitrophenoxy)-pyridine less reactive in nucleophilic substitution reactions.

4-(1-Aminoethyl)pyridine

- Comparison: The aminoethyl substituent contrasts sharply with the dinitrophenoxy group. While 4-(1-aminoethyl)pyridine is bioactive and suited for pharmacological applications, 4-(3,4-Dinitrophenoxy)-pyridine’s nitro groups may favor applications in explosives or corrosion inhibitors due to higher stability and electron deficiency.

Data Table: Comparative Analysis of Pyridine Derivatives

Reactivity and Electronic Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The dinitrophenoxy group in the target compound strongly withdraws electrons via resonance and induction, making the pyridine ring highly electron-deficient. This contrasts with aminoethyl or hydroxyl substituents, which donate electrons and increase basicity . The energy gap (ΔE) in 4-(1-aminoethyl)pyridine (6.08 eV) suggests higher bioactivity, while the nitro-substituted analogs likely exhibit higher chemical hardness and reduced charge transfer capacity.

Thermal Stability :

- Nitro groups generally enhance thermal stability but may also increase sensitivity to shock or friction. The melting point of 2-Hydroxy-3,5-dinitropyridine (176–178°C) indicates moderate thermal stability compared to other nitro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。